molecular formula C29H23BrN2O4S B2512463 N-(3-benzoyl-4-bromophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide CAS No. 391876-51-0

N-(3-benzoyl-4-bromophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide

Cat. No. B2512463
CAS RN: 391876-51-0
M. Wt: 575.48
InChI Key: ABMNNHHGOOQSHH-UHFFFAOYSA-N
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Description

N-(3-benzoyl-4-bromophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide, commonly known as BBISB, is a chemical compound that has gained significant attention in the field of medicinal chemistry. BBISB belongs to the class of sulfonyl-containing compounds and has shown promising biological activity against various diseases.

Scientific Research Applications

  • Polymer Synthesis Applications : A study by Imai, Maldar, and Kakimoto (1984) describes the synthesis of novel polyimides using a polyimide-forming monomer related to the compound . They investigated its solubility in various organic solvents and its thermal stability, demonstrating its potential in the production of thermally stable polymers (Imai, Maldar, & Kakimoto, 1984).

  • Ligand Binding Studies : A study by Fan, Lever, and Lever (2011) explored the effects of structural modifications in the amine portion of substituted aminobutyl-benzamides, including a compound similar to the one , on binding σ1 and σ2 receptors. This research contributes to understanding the selective binding properties of such compounds (Fan, Lever, & Lever, 2011).

  • Thiocarbamoylation Reactions : Mikhailovskii, Yusov, and Gashkova (2015) studied the thiocarbamoylation of 1,3,3-trimethyl-3,4-dihydroisoquinolines with benzoyl isothiocyanate. Their research provides insights into the reactivity of related compounds and potential applications in the synthesis of biologically active substances (Mikhailovskii, Yusov, & Gashkova, 2015).

  • Synthesis of Quinazolinone Derivatives : Debnath and Manjunath (2011) conducted research on the synthesis of various substituted quinazolinone derivatives, including those related to the compound . They also evaluated these derivatives for antibacterial and anthelmintic activities, offering potential applications in pharmacology (Debnath & Manjunath, 2011).

  • Organic Synthesis and Transformations : Dyachenko and Vovk (2012) investigated the synthesis and transformations of new hexahydroisoquinoline derivatives. Their work provides a foundation for understanding the chemical properties and potential uses of these compounds in various organic syntheses (Dyachenko & Vovk, 2012).

  • Aggregation Enhanced Emission Studies : Srivastava, Singh, and Mishra (2016) synthesized new 1,8-naphthalimide based compounds related to the one and studied their aggregation enhanced emission properties. This research contributes to the understanding of photophysical properties in solid-state materials (Srivastava, Singh, & Mishra, 2016).

  • Isoquinoline Derivative Synthesis : Tang et al. (2017) developed cascade coupling reactions for the synthesis of isoquinoline derivatives, offering insights into efficient synthetic approaches for such compounds (Tang et al., 2017).

properties

IUPAC Name

N-(3-benzoyl-4-bromophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23BrN2O4S/c30-27-15-12-24(18-26(27)28(33)21-7-2-1-3-8-21)31-29(34)22-10-13-25(14-11-22)37(35,36)32-17-16-20-6-4-5-9-23(20)19-32/h1-15,18H,16-17,19H2,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMNNHHGOOQSHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)Br)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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